molecular formula C12H15N3O2S B14909136 n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide

n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide

Cat. No.: B14909136
M. Wt: 265.33 g/mol
InChI Key: JUKVHHSFUMJQIW-UHFFFAOYSA-N
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Description

n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

The synthesis of n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves the formation of the thieno[3,2-d]pyrimidine core followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be compared with other thieno[3,2-d]pyrimidine derivatives. Similar compounds include:

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-butyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C12H15N3O2S/c1-2-3-5-13-10(16)7-15-8-14-9-4-6-18-11(9)12(15)17/h4,6,8H,2-3,5,7H2,1H3,(H,13,16)

InChI Key

JUKVHHSFUMJQIW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C=NC2=C(C1=O)SC=C2

Origin of Product

United States

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